6-chloro-2-methyl-1H-pyrimidin-4-one
Description
6-Chloro-2-methyl-1H-pyrimidin-4-one is a pyrimidine derivative featuring a chlorine atom at the 6-position and a methyl group at the 2-position of its heterocyclic ring. Pyrimidinones are pivotal in medicinal chemistry due to their role as scaffolds for bioactive molecules, with substituents like chlorine and methyl groups influencing reactivity and pharmacokinetics .
Properties
IUPAC Name |
6-chloro-2-methyl-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c1-3-7-4(6)2-5(9)8-3/h2H,1H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNANRGHPXMUJQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=O)C=C(N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=O)C=C(N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-2-methyl-1H-pyrimidin-4-one typically involves the chlorination of 2-methylpyrimidin-4-one. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the desired position on the pyrimidine ring .
Industrial Production Methods: In industrial settings, the production of 6-chloro-2-methyl-1H-pyrimidin-4-one is scaled up using optimized reaction conditions to maximize yield and purity. The process involves the use of high-purity reagents and advanced purification techniques to obtain the final product .
Types of Reactions:
Substitution Reactions: 6-chloro-2-methyl-1H-pyrimidin-4-one can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
Chemistry: 6-chloro-2-methyl-1H-pyrimidin-4-one is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to study the structure-activity relationships of pyrimidine derivatives.
Industry: The compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in various industrial processes .
Mechanism of Action
The mechanism of action of 6-chloro-2-methyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Substituent Effects on Molecular Properties
The table below highlights key differences between 6-chloro-2-methyl-1H-pyrimidin-4-one and similar pyrimidinone derivatives:
*Molecular weight inferred from positional isomers.
Structural and Crystallographic Insights
- Hydrogen Bonding and Stability: In 2-amino-6-methylpyrimidin-4(1H)-one derivatives, crystallographic studies reveal extensive N–H···O and O–H···O hydrogen bonds, stabilizing the lattice . Similar interactions are expected in 6-chloro-2-methyl-1H-pyrimidin-4-one, though chlorine’s electronegativity may alter bond strengths .
- π-π Stacking: Compounds like 2-amino-4-methyl-6-oxo-3,6-dihydropyrimidin-1-ium perchlorate exhibit π-π interactions (face-to-face distance: 3.776 Å), which influence melting points and solubility .
Research Findings and Limitations
- Positional Isomerism : The 5-Cl-6-Me isomer (CAS 7752-72-9) shares the same molecular weight as 6-Cl-2-Me but exhibits distinct reactivity due to chlorine’s placement, underscoring the importance of substituent positioning .
- Data Gaps : Melting points and solubility data for 6-chloro-2-methyl-1H-pyrimidin-4-one are unavailable in the evidence, necessitating extrapolation from analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
